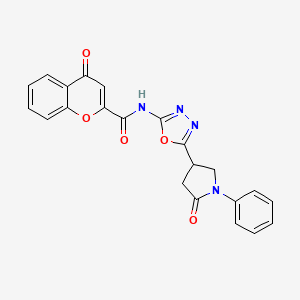![molecular formula C15H10F3N3O3 B2448193 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2094640-32-9](/img/structure/B2448193.png)
2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a trifluoromethyl-pyridazinone moiety linked to an isoindoline-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:
Initial Synthesis of Pyridazinone Core: Starting with 3-(trifluoromethyl)pyridazine, react it with appropriate reagents to introduce the 6-oxo functionality.
Alkylation: Employ an alkylating agent to attach the ethyl linker to the pyridazinone core.
Cyclization with Isoindole-1,3-dione: Conduct a cyclization reaction with isoindoline-1,3-dione under suitable conditions, such as heating and a catalyst to form the final compound.
Industrial Production Methods: Industrial production involves scaling up the synthetic route with emphasis on optimizing yields, cost-effectiveness, and minimizing environmental impact. This often includes:
Using continuous flow reactors to enhance efficiency.
Recycling solvents and reagents to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various sites, especially on the pyridazinone ring.
Reduction: Reduction reactions can target the oxo group in the pyridazinone moiety, potentially reducing it to a hydroxyl group.
Substitution: Nucleophilic substitution can occur at the trifluoromethyl group or at positions adjacent to the nitrogen atoms in the isoindole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, usually in polar aprotic solvents.
Major Products Formed
From oxidation: hydroxylated derivatives or further oxidized carboxylic acids.
From reduction: alcohol derivatives.
From substitution: various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Materials Science
The compound’s unique structure allows for exploration in the synthesis of novel polymers and materials with specialized properties.
Biology and Medicine
It shows potential as a precursor for pharmaceutical compounds, possibly influencing specific biological pathways due to its trifluoromethyl and pyridazinone functionalities.
Industry
Applications in creating high-performance materials or catalysts.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules:
Molecular Targets: It may target enzymes or receptors in biological systems, altering their function.
Pathways Involved: Likely involves pathways associated with the metabolism of small organic molecules or specific signaling pathways due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridazine derivatives: Share the trifluoromethyl-pyridazinone core.
Isoindoline-1,3-dione derivatives: Similar core but different substituents.
Uniqueness: The combination of the trifluoromethyl-pyridazinone and isoindoline-1,3-dione structures makes this compound unique, potentially offering a broader range of reactivity and applications.
Feel free to ask for more details on any of these sections.
Properties
IUPAC Name |
2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-5-6-12(22)21(19-11)8-7-20-13(23)9-3-1-2-4-10(9)14(20)24/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQBLAGDFKOPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2448111.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448118.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B2448121.png)

![4-[benzyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2448123.png)

![7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2448132.png)

